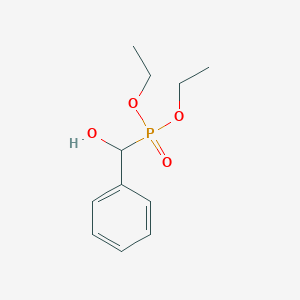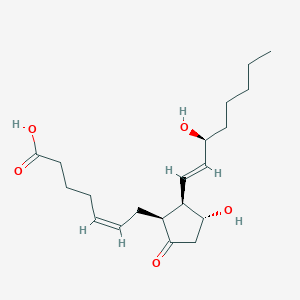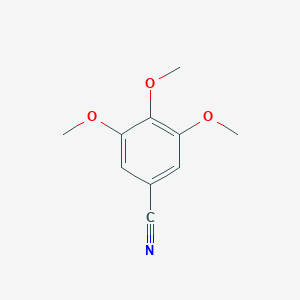
Diethyl hydroxy(phenyl)methylphosphonate
Descripción general
Descripción
“Diethyl hydroxy(phenyl)methylphosphonate” is a chemical compound with the molecular formula C11H17O4P . It has a molecular weight of 244.23 . This compound is a useful intermediate in the chitosan catalyzed synthesis of diethyl hydroxy (substituted phenyl) methylphosphonates with antioxidant activities .
Synthesis Analysis
The synthesis of “Diethyl hydroxy(phenyl)methylphosphonate” involves a chitosan-catalyzed procedure. This process uses different aromatic aldehydes and diethyl phosphite at 60°C . Another method involves the use of trichloroacetimidate and acetate coupling methods .
Molecular Structure Analysis
The molecular structure of “Diethyl hydroxy(phenyl)methylphosphonate” contains a total of 33 bonds. These include 16 non-H bonds, 7 multiple bonds, 6 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 hydroxyl group, and 1 phosphonate .
Physical And Chemical Properties Analysis
“Diethyl hydroxy(phenyl)methylphosphonate” is a solid compound . It has a density of 1.2±0.1 g/cm³, a boiling point of 362.0±35.0 °C at 760 mmHg, and a flash point of 172.8±25.9 °C . It also has a polar surface area of 66 Ų and a molar volume of 206.9±3.0 cm³ .
Aplicaciones Científicas De Investigación
Corrosion Inhibitors
Phosphonates and phosphonic acids, including diethyl [hydroxy(phenyl)methyl]phosphonate, have been identified as promising corrosion inhibitors . They form an adsorptive protective layer on the metallic surface, which can be connected to the metallic surface by means of chemical bonds (chemical adsorption) or physical forces (physical adsorption) .
Synthesis Pathways
Diethyl [hydroxy(phenyl)methyl]phosphonate can be synthesized through various pathways and procedures such as Michaelis–Arbuzov reaction, Kabachnik–Fields reaction, Pudovik reaction, Abramov reaction, and Moedritzer-Irani reaction . These synthetic reactions often require the use of a catalyst or microwaves or ultrasounds to improve their yields and minimize the reaction time .
Surface Morphology Visualization
The use of phosphonates and phosphonic acids, including diethyl [hydroxy(phenyl)methyl]phosphonate, can help visualize the surface morphology of metals in the absence and presence of inhibitory molecules .
Natural Occurrence and Physiological Role
Phosphonates, including diethyl [hydroxy(phenyl)methyl]phosphonate, occur naturally and play a significant role in global phosphorus cycle and oceanic methane production . They are also found in bacteria, bacterial communities, cyanobacteria, sponges, higher fungi, and even human specimens .
Antimicrobial Activity
Some derivatives of diethyl [hydroxy(phenyl)methyl]phosphonate have shown promising antimicrobial activity . However, more research is needed to fully understand and utilize this property.
Biochemistry and Biological Functions
Studies on the biochemistry and biological functions of phosphonates, including diethyl [hydroxy(phenyl)methyl]phosphonate, have revealed unusual and interesting chemistry . These studies are driven by the use of 31P NMR and by a clever combination of genomics and innovative chemistry by using the method of selective labeling of metabolites .
Mecanismo De Acción
Target of Action
Diethyl [hydroxy(phenyl)methyl]phosphonate is a phosphonate derivative Phosphonate derivatives are known to act by adsorption on metal surfaces .
Mode of Action
It’s known that phosphonate derivatives, including this compound, act by adsorption on metal surfaces . This interaction leads to an increase in the thickness of the electrical double layer .
Biochemical Pathways
It’s known that phosphonate derivatives can influence various biochemical processes due to their ability to bind to metal surfaces .
Result of Action
It’s known that phosphonate derivatives can have significant effects due to their ability to bind to metal surfaces .
Propiedades
IUPAC Name |
diethoxyphosphoryl(phenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17O4P/c1-3-14-16(13,15-4-2)11(12)10-8-6-5-7-9-10/h5-9,11-12H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLNMJVMGIXUXFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C(C1=CC=CC=C1)O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60285891, DTXSID80942232 | |
| Record name | Diethyl hydroxy(phenyl)methylphosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60285891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethyl [hydroxy(phenyl)methyl]phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80942232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1663-55-4, 20176-43-6 | |
| Record name | 1663-55-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43154 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Diethyl hydroxy(phenyl)methylphosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60285891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethyl [hydroxy(phenyl)methyl]phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80942232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the crystal structure of Diethyl [hydroxy(phenyl)methyl]phosphonate and are there any notable intermolecular interactions?
A1: Diethyl [hydroxy(phenyl)methyl]phosphonate crystallizes in a monoclinic system with the space group P2 1 /n and four molecules per unit cell (Z=4) [, ]. The crystal structure is characterized by O—H⋯O hydrogen bonding between the hydroxy group of one molecule and an oxygen atom of the phosphonate group of a neighboring molecule. This interaction leads to the formation of chiral helical chains along the crystallographic b axis [, ].
Q2: What spectroscopic techniques were used to characterize Diethyl [hydroxy(phenyl)methyl]phosphonate and what information do they provide?
A2: Researchers utilized several spectroscopic techniques to investigate the compound. UV-Vis spectroscopy revealed good optical transmission in the visible region and strong absorption in the middle ultraviolet region []. Infrared (FT-IR) and Raman spectroscopy were employed to identify the characteristic vibrational frequencies of various functional groups within the molecule []. These experimental vibrational frequencies were then compared to theoretical values obtained through Density Functional Theory (DFT) calculations using the B3LYP functional and 6-31G basis set, further confirming the structural assignments and providing insights into the electronic structure [].
Q3: Beyond structural characterization, what other properties of Diethyl [hydroxy(phenyl)methyl]phosphonate were investigated computationally?
A3: In addition to vibrational frequency analysis, DFT calculations were employed to predict various chemical reactivity and thermodynamic parameters []. These included ionization potential (I), electron affinity (A), hardness (σ), softness (η), electronegativity (χ), and electrophilicity index (ω) []. These parameters provide valuable information about the molecule's reactivity, stability, and potential interactions with other chemical species.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S,3S,4R,5S)-2-[(1R)-1,2-dimethoxyethyl]-3,4,5-trimethoxyoxolane](/img/structure/B158535.png)












